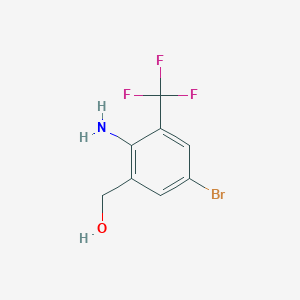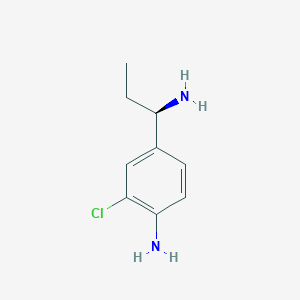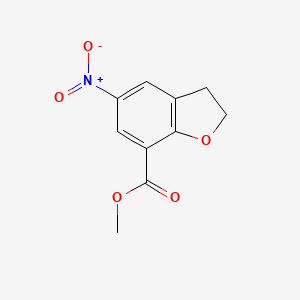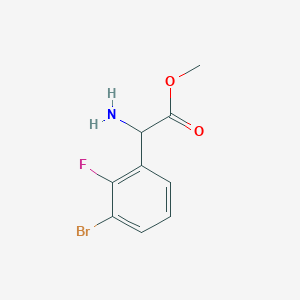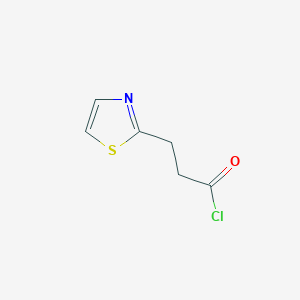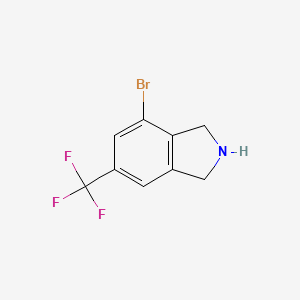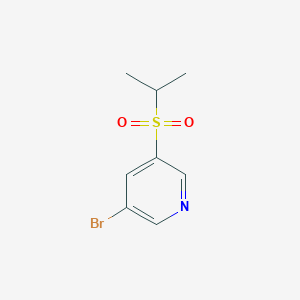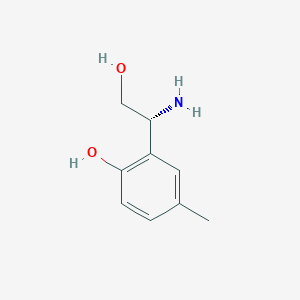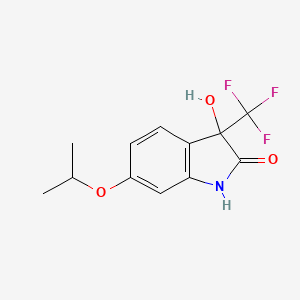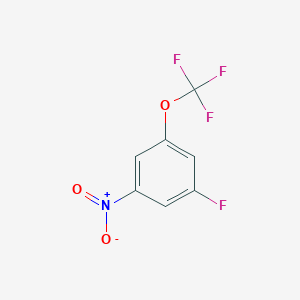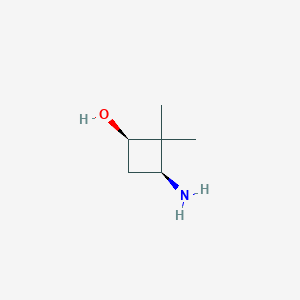
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclobutane ring with an amino group and a hydroxyl group attached to the ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound efficiently.
Industrial Production Methods: Industrial production of this compound often employs high-yield reactions with high optical purity. For instance, a method using chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction, reduction, and deprotection reactions, is used to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
(1R,3S)-3-Aminocyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1R,3S)-(+)-Camphoric acid: Contains a similar chiral center arrangement but with different functional groups.
Uniqueness: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral centers and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its cyclobutane ring provides a rigid structure that can influence its interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m0/s1 |
Clave InChI |
MLXIQOVWRZVXSV-CRCLSJGQSA-N |
SMILES isomérico |
CC1([C@H](C[C@H]1O)N)C |
SMILES canónico |
CC1(C(CC1O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)
